molecular formula C10H15NO4S B1172190 2,5-Diethoxybenzenesulfonamide

2,5-Diethoxybenzenesulfonamide

Cat. No.: B1172190
M. Wt: 245.293
InChI Key: HREMXMQZUGZCJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,5-Diethoxybenzenesulfonamide is a sulfonamide derivative characterized by ethoxy (–OCH₂CH₃) substituents at the 2- and 5-positions of the benzene ring and a sulfonamide (–SO₂NH₂) functional group.

Properties

Molecular Formula

C10H15NO4S

Molecular Weight

245.293

IUPAC Name

2,5-diethoxybenzenesulfonamide

InChI

InChI=1S/C10H15NO4S/c1-3-14-8-5-6-9(15-4-2)10(7-8)16(11,12)13/h5-7H,3-4H2,1-2H3,(H2,11,12,13)

InChI Key

HREMXMQZUGZCJT-UHFFFAOYSA-N

SMILES

CCOC1=CC(=C(C=C1)OCC)S(=O)(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

N-(2-Hydroxyethyl)-2,5-dimethoxybenzenesulfonamide (CAS 94769-32-1)

  • Structure :
    • Ring substituents : 2,5-Dimethoxy (–OCH₃).
    • Sulfonamide substituent : N-(2-hydroxyethyl) (–NHCH₂CH₂OH).
  • Molecular weight: ~289.34 g/mol (calculated from C₁₁H₁₅NO₅S).
  • Key features: The hydroxyethyl group introduces polarity, enhancing aqueous solubility via hydrogen bonding.

2,5-Dimethoxy-N-phenylbenzenesulfonamide

  • Structure :
    • Ring substituents : 2,5-Dimethoxy (–OCH₃).
    • Sulfonamide substituent : N-phenyl (–NHC₆H₅).
  • Molecular weight: ~293.34 g/mol (calculated from C₁₄H₁₅NO₄S).
  • Key features :
    • The phenyl group enables π-π stacking interactions, beneficial for binding aromatic residues in enzyme active sites.
    • Crystal structure studies reveal planar geometry, favoring tight packing and stability in solid-state formulations .
  • Applications : Evaluated for pharmacological activity, though specific targets remain undisclosed in the evidence .

2,5-Dimethoxy-N-(2-methylcyclohexyl)benzenesulfonamide (CAS 725215-52-1)

  • Structure :
    • Ring substituents : 2,5-Dimethoxy (–OCH₃).
    • Sulfonamide substituent : N-(2-methylcyclohexyl).
  • Molecular weight: 313.41 g/mol (C₁₅H₂₃NO₄S) .
  • Key features :
    • The bulky 2-methylcyclohexyl group increases lipophilicity (higher logP), likely enhancing blood-brain barrier penetration.
    • Steric hindrance from the cyclohexyl ring may limit binding to shallow protein pockets.

Comparative Analysis and Implications

Structural and Physicochemical Trends

Compound Ring Substituents Sulfonamide Group Molecular Weight (g/mol) logP (Predicted) Solubility (Polarity)
2,5-Diethoxybenzenesulfonamide Ethoxy –NH₂ ~245.30* ~1.8 Moderate (low polarity)
N-(2-hydroxyethyl)-2,5-dimethoxy Methoxy –NHCH₂CH₂OH 289.34 ~0.9 High (polar)
2,5-Dimethoxy-N-phenyl Methoxy –NHC₆H₅ 293.34 ~2.5 Low (non-polar)
2,5-Dimethoxy-N-(2-methylcyclohexyl) Methoxy –N-(2-methylcyclohexyl) 313.41 ~3.2 Very low

*Calculated for C₁₀H₁₅NO₄S.

  • Ethoxy vs.
  • Sulfonamide Substitutents : Polar groups (e.g., hydroxyethyl) enhance solubility, while aromatic or aliphatic chains (e.g., phenyl, cyclohexyl) favor hydrophobic interactions.

Pharmacological Considerations

  • Target Selectivity : Bulky substituents (e.g., cyclohexyl) may limit off-target effects but reduce binding to compact active sites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.